3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid
Description
3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid (CAS: 1784406-87-6) is a heterocyclic compound with the molecular formula C₇H₄BrN₃O₂ and a molecular weight of 242.03 g/mol. It features a pyrazolo[4,3-b]pyridine core substituted with a bromine atom at position 3 and a carboxylic acid group at position 5. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing kinase inhibitors and other biologically active molecules . Its structural rigidity and functional groups make it a versatile intermediate for further derivatization.
Properties
IUPAC Name |
3-bromo-2H-pyrazolo[4,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-5-3(10-11-6)1-2-4(9-5)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISCISQAKWSTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(NN=C21)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Construction and Bromination
A widely cited approach begins with 3-aminocrotononitrile, which undergoes cyclization with hydrazine hydrate at 60–90°C to yield 3-amino-5-methylpyrazole. Subsequent bromination using HBr or Br₂ in acetic acid introduces a bromine atom at the pyrazole’s 5-position, forming 3-methyl-5-bromopyrazole with >80% yield. This step ensures regioselectivity, as the methyl group at position 3 directs electrophilic substitution to position 5.
Oxidation to Carboxylic Acid
The methyl group at position 3 is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in 0.1 M HCl at 70°C. This step achieves 85% yield of 5-bromo-1H-3-pyrazolecarboxylic acid, confirmed by ¹H NMR (δ 7.86–8.88 ppm for aromatic protons).
Pyridine Ring Formation via Condensation
Condensation of 5-bromo-1H-3-pyrazolecarboxylic acid with 2,3-dichloropyridine in ethanol, catalyzed by K₂CO₃ at reflux (18 h), forms the pyrazolo[4,3-b]pyridine core. The reaction proceeds via nucleophilic aromatic substitution, with the pyrazole nitrogen attacking the chlorinated pyridine. This step yields 75% of 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid.
Key Data
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | HBr/AcOH | 50°C, 4 h | 82% |
| Oxidation | KMnO₄/HCl | 70°C, 30 min | 85% |
| Condensation | 2,3-Dichloropyridine, K₂CO₃ | Ethanol, reflux, 18 h | 75% |
Nitrosation-Cyclization Strategy
Intermediate Synthesis via Nitrosation
Patent CN102911174A describes a nitrosation-cyclization route starting from aminopyridine derivatives. Treatment of compound V (5-amino-4-bromopyridine) with NaNO₂ in dilute H₂SO₄ at −5°C to 0°C generates a diazonium intermediate, which undergoes intramolecular cyclization to form the pyrazolo[4,3-b]pyridine skeleton.
Carboxylation and Bromination
Post-cyclization, ester hydrolysis (e.g., NaOH/EtOH) converts ethyl esters to carboxylic acids. Bromination at position 3 is achieved using N-bromosuccinimide (NBS) in DMF, yielding the target compound with >90% purity.
Advantages
-
Mild conditions (−5°C to 25°C) prevent side reactions.
Multi-Component Reactions (MCRs)
Ugi Four-Component Reaction
A novel approach adapts the Ugi reaction for pyrazolopyridine synthesis. Combining 5-amino-3-methylpyrazole, an aldehyde (e.g., 4-methoxybenzaldehyde), a carboxylic acid, and an isonitrile in acetic acid at 100°C forms a tetrazole intermediate. Acidic hydrolysis then yields the carboxylic acid derivative. While this method is versatile, regioselective bromination remains challenging, requiring post-synthetic modifications.
Limitations
Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive intermediate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[4,3-b]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid involves several methods, primarily utilizing intermediates from pyrazole and pyridine derivatives. The compound is characterized by its unique bicyclic structure which contributes to its reactivity and biological properties.
Key Synthesis Methods:
- Method A: Utilizes sodium nitrite and specific reaction conditions to yield high purity with significant yields exceeding 90% .
- Method B: Involves the use of various reagents under mild conditions to facilitate the formation of the carboxylic acid derivative efficiently.
Biomedical Applications
The compound has shown promising results in various biomedical applications, particularly as a scaffold for drug development. Its structure allows it to interact with multiple biological targets, making it a candidate for therapeutic agents.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Inhibition of Cyclin-dependent Kinases (CDKs): Compounds based on this scaffold have been reported to inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively, demonstrating potential in cancer therapies targeting cell cycle regulation .
Kinase Inhibition
The compound serves as an important intermediate in the synthesis of kinase inhibitors. It has been noted for its ability to selectively inhibit certain kinases, which are crucial in various signaling pathways related to cancer progression and other diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be modulated through structural modifications. Variations in substituents at different positions on the pyrazolo and pyridine rings can enhance selectivity and potency against specific targets.
Table 1: Structure-Activity Relationship Insights
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 5 | Bromo | Increased potency against CDKs |
| 3 | Methyl | Enhanced selectivity towards specific kinases |
Other Potential Applications
Beyond anticancer properties, this compound may have applications in:
- Neurological Disorders: Due to its ability to cross the blood-brain barrier (BBB), it could be explored for treating neurological conditions.
- Inflammatory Diseases: The compound's anti-inflammatory potential is under investigation as part of broader drug discovery efforts.
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo[4,3-b]pyridine Family
- Applications: Used in the synthesis of DNA-encoded library (DEL) derivatives for drug discovery .
- 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (CAS: 1352892-94-4): Molecular Formula: C₆H₃BrClN₃ Key Differences: Chlorine substitution at position 5 instead of a carboxylic acid.
Pyrazole Derivatives with Varied Substitutions
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (BCPA) (CAS: 500011-86-9):
- Molecular Formula : C₉H₅BrClN₃O₂
- Key Features : A pyrazole core linked to a chloropyridinyl group. Synthesized via a multi-step process involving ethyl ester intermediates and sodium hydroxide substitution .
- Applications : Intermediate in agrochemical and pharmaceutical synthesis, particularly for herbicides .
Pyrrolo[2,3-b]pyridine Derivatives
- Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 1190322-65-6):
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrazolopyridine family, characterized by a fused pyrazole and pyridine ring system. The presence of a bromine atom at the 3-position and a carboxylic acid group at the 5-position enhances its reactivity and biological profile.
- Molecular Formula : C₇H₄BrN₃O₂
- Molar Mass : 242.03 g/mol
- CAS Number : 1784406-87-6
- Density : 2.068 g/cm³ (predicted)
- pKa : 3.26 (predicted)
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives of pyrazolo[4,3-b]pyridine compounds, including this compound. In one study, various sulfonamide derivatives linked to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing activity comparable to standard antibiotics like streptomycin .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8a | E. coli | 1.27 μg/mL |
| 8c | Bacillus subtilis | 1.0 μg/mL |
| 8i | Candida albicans | 1.42 μg/mL |
Antioxidant Properties
The antioxidant capabilities of this compound have also been investigated using assays such as DPPH and Superoxide radical scavenging tests. Compounds derived from this compound demonstrated moderate to good antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .
Kinase Inhibition
The compound is being explored as a potential kinase inhibitor, particularly in cancer research. Kinases play crucial roles in cell signaling pathways that regulate cell growth and proliferation. Inhibitors targeting specific kinases can be effective in treating various cancers by disrupting these pathways.
Structure-Activity Relationship (SAR)
The unique substitution pattern of the bromine atom and the carboxylic acid group allows for diverse modifications that can enhance biological activity. Research indicates that alterations in these functional groups can lead to significant changes in potency against various biological targets .
Study on Antibacterial Activity
In a comprehensive study, several derivatives of pyrazolo[4,3-b]pyridine were synthesized and tested for antibacterial properties. The results indicated that specific modifications led to enhanced activity against resistant bacterial strains, thereby highlighting the therapeutic potential of these compounds in treating infections caused by multi-drug resistant bacteria .
Anti-inflammatory Potential
Research has also suggested that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This could provide a basis for developing new treatments for inflammatory diseases, although further studies are required to elucidate the mechanisms involved .
Q & A
Q. What are the optimal synthetic routes for preparing 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid, and how can reaction yields be improved?
The synthesis of this compound often involves multi-step protocols. For example, bromination of pyrazolo-pyridine intermediates can be achieved using reagents like bromine or NBS (N-bromosuccinimide) under controlled conditions. A key step involves the condensation of 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours, followed by bromination using HBr in the presence of NaOH to yield the brominated product . Low yields (e.g., 29% in one step) may arise from competing side reactions; optimizing stoichiometry (e.g., molar ratios of hydrazine to aldehyde) and purification via liquid chromatography can improve efficiency .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological characterization includes:
- NMR spectroscopy : H and C NMR to confirm substituent positions and bromine incorporation .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and detect impurities .
- HPLC : Reverse-phase chromatography to assess purity, especially for intermediates prone to by-products (e.g., Boc-protected derivatives) .
Note that commercial suppliers may not provide analytical certificates, necessitating in-house validation .
Advanced Research Questions
Q. How do substituent variations at the pyrazolo-pyridine core influence biological activity, and what structural insights support SAR studies?
Structure-activity relationship (SAR) studies reveal that substituents at the C3 and C5 positions modulate target binding. For instance:
- Bromine at C3 enhances electrophilic reactivity, enabling cross-coupling reactions for further derivatization .
- Carboxylic acid groups at C5 improve solubility and facilitate salt formation for pharmacokinetic optimization .
A thienyl substituent at C5 in related analogs demonstrated enhanced antifungal activity (MIC = 12.5 µg/mL against Candida albicans), suggesting steric and electronic factors are critical . Computational docking (e.g., using AutoDock) can predict interactions with targets like kinase enzymes .
Q. What challenges arise in crystallographic analysis of this compound derivatives, and how can they be resolved?
Crystallization difficulties often stem from:
- Flexible carboxylic acid groups : Co-crystallization with counterions (e.g., Li) or using polar solvents (DMSO/water mixtures) can stabilize lattice formation .
- Disorder in bromine positions : SHELX software (via iterative refinement) is recommended to model bromine occupancy and thermal parameters accurately . High-resolution data (≤1.0 Å) are critical for resolving ambiguities .
Q. How can contradictory bioactivity data between synthetic batches be systematically addressed?
Discrepancies may arise from:
- Trace metal contamination : Use ICP-MS to detect residual catalysts (e.g., Pd from Suzuki couplings) that inhibit enzymatic assays .
- Polymorphism : Differential scanning calorimetry (DSC) and PXRD can identify crystalline vs. amorphous forms, which affect solubility and bioactivity .
- By-product interference : LC-MS/MS profiling is essential to quantify impurities (e.g., dehalogenated by-products) that antagonize target binding .
Methodological Best Practices
Q. What strategies are effective for functionalizing the pyrazolo-pyridine scaffold via cross-coupling reactions?
- Buchwald-Hartwig amination : Use Pd(dba)/XPhos with CsCO to introduce aryl amines at C3 .
- Suzuki-Miyaura coupling : Employ Pd(PPh) and boronic acids in THF/water (3:1) at 80°C for 24 hours to append aryl/heteroaryl groups .
Monitor reaction progress via TLC (silica, ethyl acetate/hexane) to prevent over-substitution.
Q. How can researchers mitigate decomposition during storage of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
